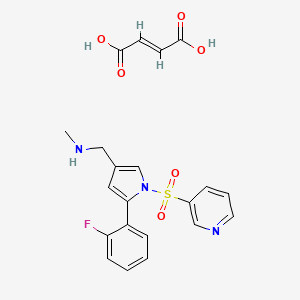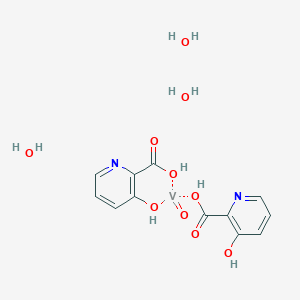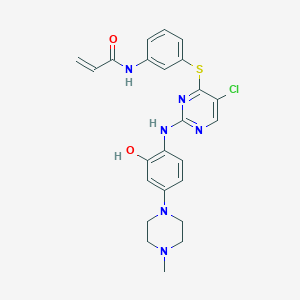
TXA1 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TXA1 Hydrochloride is an anticancer agent which affects steroid biosynthesis, increases RagD expression, and causes abnormal cellular cholesterol localization.
Scientific Research Applications
Antitumor Activity
Antitumor Properties and Apoptosis Induction : TXA1 Hydrochloride, synthesized to improve solubility and bioavailability, demonstrated significant growth inhibitory activity in various human tumor cell lines, including MCF-7, NCI-H460, and HeLa. This compound was associated with an increase in cellular apoptosis (Barbosa et al., 2016).
Modulation of Autophagy in Melanoma Cells : TXA1 induced autophagy at specific concentrations and apoptosis at higher levels in melanoma cells. This study suggested TXA1 as a potential lead compound for developing autophagy modulators with antitumor activity (Lima et al., 2016).
Effect on Cholesterol Localization in Tumor Models : TXA1.HCl affected steroid biosynthesis and altered cholesterol localization in in vitro and mouse xenograft models of non-small cell lung cancer (NSCLC), offering insights into novel anticancer therapeutic strategies (Lima et al., 2018).
Other Applications
Therapeutic Drug Monitoring : A study focused on the therapeutic drug monitoring of tranexamic acid (TXA) in plasma and urine of patients with chronic renal dysfunction, suggesting the potential for personalized dosing schedules (Looby et al., 2021).
Preeclampsia Prophylaxis : A clinical trial indicated that the TXA2 synthetase inhibitor ozagrel hydrochloride significantly reduced the occurrence of preeclampsia in high-risk pregnant women (Seki et al., 1999).
Acute Lung Injury Study : Research on thromboxane A2 (TXA2) showed its exacerbation of acute lung injury, suggesting the potential of targeting the TXA2 pathway in treatment strategies (Kobayashi et al., 2016).
Asthma Therapy : TXA2 synthetase inhibitors like ozagrel hydrochloride have been found effective in asthma therapy, reducing asthma symptoms and the need for steroid therapy (Machida et al., 1996).
Tranexamic Acid in Angioedema : A case report suggested that tranexamic acid may be beneficial in treating ACE inhibitor-induced angioedema, highlighting its diverse therapeutic potential (Wang et al., 2020).
properties
Product Name |
TXA1 Hydrochloride |
|---|---|
Molecular Formula |
C22H29ClN2O2S |
Molecular Weight |
421.0 |
IUPAC Name |
1-{[2-(Diethylamino)ethyl]amino}-4-propoxy-9H- thioxanthen-9-one Hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-4-15-26-18-12-11-17(23-13-14-24(5-2)6-3)20-21(25)16-9-7-8-10-19(16)27-22(18)20;/h7-12,23H,4-6,13-15H2,1-3H3;1H |
InChI Key |
NFELQYYDCARVPN-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(SC3=C1C=CC=C3)C(OCCC)=CC=C2NCCN(CC)CC.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TXA-1 Hydrochloride; TXA 1 Hydrochloride; TXA1 Hydrochloride; TXA-1 HCl; TXA 1 HCl; TXA1 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)

![(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)